(2-hexyl-1H-imidazol-5-yl)methanol
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Overview
Description
(2-hexyl-1H-imidazol-5-yl)methanol: is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a hexyl group attached to the second carbon of the imidazole ring and a hydroxymethyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexyl-1H-imidazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-hexyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-hexyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: Formation of (2-hexyl-1H-imidazoline-5-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.
Scientific Research Applications
(2-hexyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of (2-hexyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-1H-imidazol-5-yl)methanol
- (2-ethyl-1H-imidazol-5-yl)methanol
- (2-propyl-1H-imidazol-5-yl)methanol
Uniqueness
(2-hexyl-1H-imidazol-5-yl)methanol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of functional materials and pharmaceuticals.
Properties
CAS No. |
189393-92-8 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2-hexyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C10H18N2O/c1-2-3-4-5-6-10-11-7-9(8-13)12-10/h7,13H,2-6,8H2,1H3,(H,11,12) |
InChI Key |
RHBNFKBHIGCMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC=C(N1)CO |
Origin of Product |
United States |
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